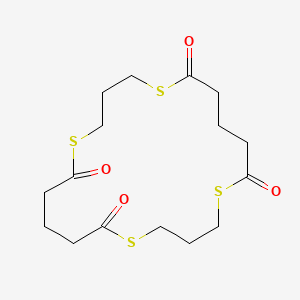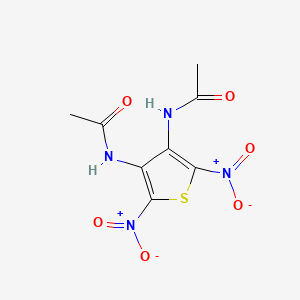
N,N'-(2,5-Dinitrothiene-3,4-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is a chemical compound characterized by the presence of nitro groups attached to a thiene ring, along with diacetamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide typically involves the nitration of a thiene derivative followed by acetamidation. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro groups. The subsequent acetamidation can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the use of strong acids and nitrating agents.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted thiene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Potential use in studying the effects of nitro and amide groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide exerts its effects is primarily through its nitro and amide functionalities. The nitro groups can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,2′-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar in having diacetamide functionalities but differs in the core structure.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains diacetamide groups but with a pyridine core.
Uniqueness
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is unique due to the presence of both nitro groups and a thiene ring, which imparts distinct electronic properties and reactivity compared to other diacetamide compounds .
Propiedades
Número CAS |
90069-92-4 |
|---|---|
Fórmula molecular |
C8H8N4O6S |
Peso molecular |
288.24 g/mol |
Nombre IUPAC |
N-(4-acetamido-2,5-dinitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H8N4O6S/c1-3(13)9-5-6(10-4(2)14)8(12(17)18)19-7(5)11(15)16/h1-2H3,(H,9,13)(H,10,14) |
Clave InChI |
AJHKAWSIPRSIEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(SC(=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


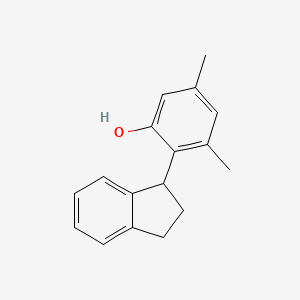
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
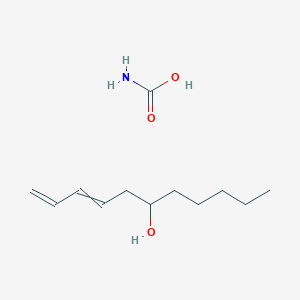
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

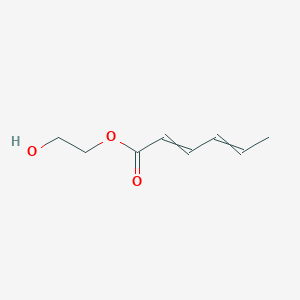
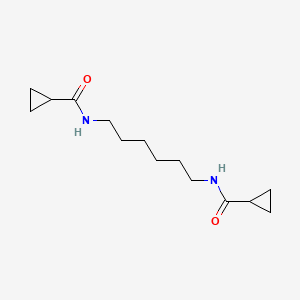

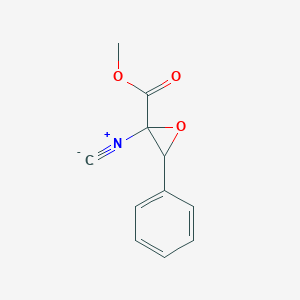
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)

